molecular formula C20H12N6O10 B14634381 1,3-Benzenedicarboxamide, 4,6-dinitro-N,N'-bis(2-nitrophenyl)- CAS No. 52870-40-3

1,3-Benzenedicarboxamide, 4,6-dinitro-N,N'-bis(2-nitrophenyl)-

Cat. No.: B14634381
CAS No.: 52870-40-3
M. Wt: 496.3 g/mol
InChI Key: SPSGCQXDWIKDGN-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- typically involves a multi-step process. The initial step often includes the nitration of 1,3-benzenedicarboxamide to introduce nitro groups at the 4 and 6 positions. This is followed by the coupling of N,N’-bis(2-nitrophenyl) groups to the nitrated intermediate. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance efficiency and reduce costs. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The aromatic rings may interact with proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
  • 1,4-Benzenedicarboxamide, n,n’-bis(2-hydroxyphenyl)-

Uniqueness

1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- is unique due to its specific arrangement of nitro groups and the presence of N,N’-bis(2-nitrophenyl) groups. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

52870-40-3

Molecular Formula

C20H12N6O10

Molecular Weight

496.3 g/mol

IUPAC Name

4,6-dinitro-1-N,3-N-bis(2-nitrophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H12N6O10/c27-19(21-13-5-1-3-7-15(13)23(29)30)11-9-12(18(26(35)36)10-17(11)25(33)34)20(28)22-14-6-2-4-8-16(14)24(31)32/h1-10H,(H,21,27)(H,22,28)

InChI Key

SPSGCQXDWIKDGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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